molecular formula C7H8N4O B10906010 (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No.: B10906010
M. Wt: 164.16 g/mol
InChI Key: WYVKBJOSIWMBCC-UHFFFAOYSA-N
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Description

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

(7-aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H8N4O/c8-6-1-2-9-7-3-5(4-12)10-11(6)7/h1-3,12H,4,8H2

InChI Key

WYVKBJOSIWMBCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)CO)N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethoxymethylidene malononitrile under heating conditions in pyridine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine or other derivatives.

    Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of formyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

1. Cyclin-Dependent Kinase Inhibition

One of the primary applications of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol is as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition has been linked to cancer therapy. Research indicates that this compound can significantly interact with various CDKs, affecting their activity and influencing downstream signaling pathways associated with cell proliferation and survival .

2. Antitubercular Activity

Recent studies have identified derivatives of this compound as potential leads for antitubercular agents. High-throughput screening has revealed that compounds within this class exhibit activity against Mycobacterium tuberculosis, with specific analogues demonstrating low cytotoxicity while maintaining efficacy against bacterial strains in vitro .

3. Other Therapeutic Targets

Beyond CDK inhibition and antitubercular activity, this compound has been explored for its potential in modulating other biological pathways involved in inflammation and metabolic disorders. Its structural analogues have shown promise in targeting various receptors and enzymes involved in these processes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been critical in optimizing its biological activity. Key findings from SAR studies include:

  • Functional Group Modifications : Alterations to the hydroxymethyl group or amino substituents can significantly impact the binding affinity and selectivity toward specific biological targets.
  • Binding Affinity Studies : Molecular docking studies have provided insights into how structural modifications influence the interaction with target proteins, facilitating the design of more potent analogues .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Case Study 1: Cytotoxicity Assessment

  • Cell Lines : MCF7 (breast cancer) and NCI-H460 (lung cancer).
  • Findings : The compound demonstrated IC50 values of 3.79 µM for MCF7 and 42.30 µM for NCI-H460, indicating significant anticancer activity.

Case Study 2: Antimycobacterial Activity

  • Mechanism Investigation : Compounds were tested against M. tuberculosis with results showing promising activity without targeting traditional pathways like cell-wall biosynthesis.

These findings underscore the therapeutic potential of this compound across various disease models.

Mechanism of Action

The mechanism of action of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse biological activities. Its ability to inhibit CK2 selectively makes it a promising candidate for therapeutic applications .

Biological Activity

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. Its molecular formula is C7_7H8_8N4_4O, characterized by an amino group at the 7-position of the pyrazolo ring and a hydroxymethyl group at the 2-position of the pyrimidine moiety. These functional groups enhance its reactivity and biological profile, making it a subject of interest in medicinal chemistry.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary areas of research surrounding this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for regulating the cell cycle, and their inhibition can lead to the suppression of uncontrolled cell proliferation, a hallmark of cancer. Studies have shown that this compound can effectively bind to and inhibit various CDKs, thereby influencing downstream signaling pathways relevant to cancer progression .

Antitubercular Activity

Research has also indicated that derivatives of this compound exhibit moderate antitubercular activity. A focused library of analogues was synthesized to explore their pharmacophore features, leading to significant improvements in activity against Mycobacterium tuberculosis (Mtb). Notably, these compounds did not interfere with traditional targets like cell-wall biosynthesis but displayed unique mechanisms of action .

Anti-inflammatory Properties

Additional studies have highlighted the anti-inflammatory potential of this compound. Some derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models. This suggests that compounds based on this scaffold could be beneficial in treating autoimmune diseases and other inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxymethyl group allows for further functionalization, enhancing its versatility as a scaffold in drug design. A comparative analysis with structurally similar compounds reveals that modifications at specific positions can significantly impact biological efficacy.

Compound NameStructural FeaturesUnique Aspects
7-Aminopyrazolo[1,5-a]pyrimidineLacks hydroxymethyl groupFocused on CDK inhibition
7-Aminoazolo[1,5-a]pyrimidineContains azole instead of pyrazoleDifferent electronic properties
Pyrazolo[1,5-a]quinazolineFused ring system with quinazolineBroader spectrum of biological activities

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Research indicates that it may modulate enzyme activity or receptor interactions, leading to varied biological responses depending on the context and application .

Case Studies

Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it showed IC50 values indicating significant anticancer potential against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. Further investigation into its mechanism revealed that it induces apoptosis through modulation of key signaling pathways associated with cell survival and proliferation .

Case Study 2: Antitubercular Efficacy
A focused library derived from this compound was evaluated for antitubercular activity against Mtb. The most promising analogues demonstrated low cytotoxicity while maintaining potent activity within macrophages, highlighting their potential as novel therapeutic agents against tuberculosis without traditional resistance mechanisms .

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